2-(3-Bromo-2-hydroxyphenyl)acetic acid
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Overview
Description
2-(3-Bromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 g/mol It is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by a reaction with chloroform . Another method includes the reaction of dioxane dibromide with 3-hydroxy-4-iodoacetophenone in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-bromo-2-hydroxybenzaldehyde or 3-bromo-2-hydroxyacetophenone.
Reduction: Formation of 2-hydroxyphenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s biological activity. Detailed studies on its exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxyphenylacetic acid: Similar structure but with the hydroxyl group in a different position.
2-Hydroxyphenylacetic acid: Lacks the bromine atom.
3-Bromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
2-(3-Bromo-2-hydroxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-bromo-2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCZQXGLRAKYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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